GLP-2 (human)
Overview
Description
Glucagon-like peptide 2 is a 33-amino acid peptide hormone derived from the post-translational processing of the proglucagon gene. It is primarily produced in the gastrointestinal tract and plays a crucial role in promoting intestinal growth, enhancing nutrient absorption, and maintaining gut integrity .
Mechanism of Action
Target of Action
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary targets of GLP-2 are the gastrointestinal tract, central nervous system, and skeleton . GLP-2 exerts its effects through a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells .
Mode of Action
GLP-2 interacts with its targets to stimulate intestinal growth and enhance intestinal function . It increases intestinal and portal blood flow and inhibits gastric acid secretion . GLP-2 also upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .
Biochemical Pathways
GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . It regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium . GLP-2 significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments .
Pharmacokinetics
The pharmacokinetics of GLP-2 following subcutaneous dosing are primarily determined by slow release of the two main GLP-2 metabolites from a subcutaneous depot . For subcutaneous dosing once weekly, the two main metabolites accounted for >98% of the overall GLP-2 exposure at steady state, with the parent drug contributing to less than 1% of exposure . The estimated mean effective half-life
Biochemical Analysis
Biochemical Properties
GLP-2 exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor . The activity of this receptor is mediated by G proteins which activate adenylyl cyclase . This leads to an increase in the intracellular concentration of cyclic AMP (cAMP), which acts as a second messenger in various cellular processes .
Cellular Effects
GLP-2 has been shown to have a variety of effects on cells. For example, it has been found to stimulate the growth of intestinal epithelium . In human islets, GLP-2 has been shown to reduce inflammation, possibly through a crosstalk between endocrine cells and macrophages . It does not appear to affect β-cell function .
Molecular Mechanism
The molecular mechanism of GLP-2 involves its binding to the GLP-2 receptor, leading to the activation of adenylyl cyclase and an increase in cAMP levels . This can lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, GLP-2 has been shown to rapidly activate key intracellular signals related to cell survival and proliferation . These effects precede the trophic cellular kinetic effects that occur later in intestinal epithelial cells .
Dosage Effects in Animal Models
In animal models, the effects of GLP-2 can vary with different dosages. For example, in high-fat diet-fed mice, treatment with a GLP-2 analog for 4 weeks significantly increased glucose intolerance and enhanced both fasting and glucose-induced insulin concentrations .
Metabolic Pathways
GLP-2 is involved in various metabolic pathways. For example, it has been shown to enhance nutrient absorption and gut adaptation . It may also act in an endocrine fashion to link intestinal growth and metabolism with nutrient intake .
Transport and Distribution
GLP-2 is thought to be transported and distributed within cells and tissues via its receptor, the GLP-2 receptor . The receptor is located on the cell membrane, allowing GLP-2 to exert its effects on the cell .
Subcellular Localization
The GLP-2 receptor, through which GLP-2 exerts its effects, is located on the cell membrane . This suggests that GLP-2 itself would be located extracellularly before it binds to its receptor. After binding, it may induce intracellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide 2 involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of glucagon-like peptide 2 analogs, such as teduglutide, involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression vector and introduced into host cells, such as Escherichia coli or yeast. The peptide is then expressed, harvested, and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide 2 primarily undergoes hydrolysis and enzymatic degradation. It is susceptible to cleavage by dipeptidyl peptidase-4, which inactivates the peptide by removing the N-terminal dipeptide .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Dipeptidyl peptidase-4 is a common enzyme involved in the degradation of glucagon-like peptide 2.
Major Products: The major products of these reactions are shorter peptide fragments and amino acids resulting from the cleavage of peptide bonds .
Scientific Research Applications
Comparison with Similar Compounds
Glucagon-like peptide 1: Another peptide derived from proglucagon, primarily involved in glucose metabolism and insulin secretion.
Gastric inhibitory polypeptide: A peptide hormone that also influences glucose metabolism but has different receptor targets.
Uniqueness: Glucagon-like peptide 2 is unique in its specific role in promoting intestinal growth and maintaining gut integrity, which distinguishes it from other peptides derived from proglucagon .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3766.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223460-79-5 | |
Record name | Glucagon-like peptide II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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